An In-depth Technical Guide to N-propylazetidine-1-carboxamide: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to N-propylazetidine-1-carboxamide: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propylazetidine-1-carboxamide is a small, saturated heterocyclic compound featuring a four-membered azetidine ring. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and potential synthetic routes. The unique structural characteristics of the azetidine moiety, such as ring strain and a sp3-rich framework, confer desirable pharmacokinetic properties, making its derivatives attractive scaffolds in medicinal chemistry.[1] This document aims to serve as a foundational resource for researchers interested in the exploration and application of N-propylazetidine-1-carboxamide and related analogues in drug discovery and development.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles.[1] The inherent ring strain of the azetidine ring, estimated to be around 25.2 kcal/mol, influences its chemical reactivity and conformational rigidity.[2] This structural feature, combined with a high sp3 character, can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity when incorporated into drug candidates.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, contain an azetidine motif, highlighting the therapeutic potential of this scaffold.[1] N-propylazetidine-1-carboxamide, as a specific derivative, presents an interesting subject for investigation within the broader context of exploring novel chemical space for drug discovery.
Chemical Structure and Nomenclature
N-propylazetidine-1-carboxamide is characterized by a central azetidine ring where the nitrogen atom is substituted with a propyl group, and a carboxamide group is attached to the nitrogen at position 1.
Systematic IUPAC Name: N-propylazetidine-1-carboxamide
Chemical Structure Diagram
Caption: 2D Chemical Structure of N-propylazetidine-1-carboxamide.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₇H₁₄N₂O | - |
| Molecular Weight | 142.20 g/mol | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General properties of similar small molecules |
| Boiling Point | Predicted to be in the range of 200-250 °C | Extrapolation from similar amides |
| Melting Point | Predicted to be in the range of 20-60 °C | Extrapolation from similar amides |
| Solubility | Predicted to be soluble in water and polar organic solvents | Presence of polar amide group and relatively small size |
| logP (Octanol/Water) | Predicted to be between 0.5 and 1.5 | Computational prediction (e.g., ALOGPS) |
| pKa (conjugate acid) | Predicted to be around 8-9 | Based on the basicity of the azetidine nitrogen |
| Hydrogen Bond Donors | 1 (from the amide N-H) | Lipinski's Rule of Five[3][4][5] |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and azetidine nitrogen) | Lipinski's Rule of Five[3][4][5] |
Drug-Likeness Assessment (Lipinski's Rule of Five):
Based on the predicted properties, N-propylazetidine-1-carboxamide is expected to be compliant with Lipinski's Rule of Five, suggesting it possesses physicochemical characteristics favorable for oral bioavailability.[3][4][5]
-
Molecular Weight: < 500 Da (142.20 g/mol )
-
logP: < 5 (predicted 0.5-1.5)
-
Hydrogen Bond Donors: < 5 (1)
-
Hydrogen Bond Acceptors: < 10 (2)
Predicted Spectroscopic Data
The structural elucidation of N-propylazetidine-1-carboxamide would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics:
¹H NMR Spectroscopy
-
Azetidine Ring Protons: The protons on the azetidine ring are expected to appear as multiplets in the region of 2.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C4) would be shifted further downfield compared to the proton on the C3 carbon.
-
Propyl Group Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the methylene group adjacent to the methyl group (-CH₂-) around 1.5-1.7 ppm, and a triplet for the methylene group attached to the amide nitrogen (-NH-CH₂-) around 3.1-3.3 ppm.
-
Amide Proton: The amide proton (N-H) is expected to show a broad singlet or a triplet (due to coupling with the adjacent methylene group) in the region of 5.5-8.5 ppm, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Azetidine Ring Carbons: The carbons of the azetidine ring are expected to appear in the range of 20-50 ppm.
-
Propyl Group Carbons: The methyl carbon will be the most upfield signal (around 11 ppm), followed by the two methylene carbons (around 22 and 41 ppm).
-
Carbonyl Carbon: The carbonyl carbon of the amide group will be the most downfield signal, typically appearing in the range of 170-175 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic absorption band for the secondary amide N-H stretching vibration is expected in the region of 3350-3180 cm⁻¹.[6]
-
C=O Stretch (Amide I band): A strong absorption band corresponding to the carbonyl stretch of the amide group is expected around 1640-1680 cm⁻¹.[6]
-
N-H Bend (Amide II band): An absorption band for the N-H bending vibration is expected in the region of 1550-1510 cm⁻¹.[6]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 142.
-
Fragmentation Pattern: Common fragmentation pathways for amines and amides would be expected. This includes alpha-cleavage adjacent to the nitrogen atoms and loss of the propyl group or parts of the azetidine ring. Cyclic amines typically show a discernible molecular ion peak.[7]
Synthetic Approaches
While a specific synthesis for N-propylazetidine-1-carboxamide has not been reported, it can be synthesized through established methods for N-acylation of azetidines. A plausible synthetic route is outlined below.
General Synthetic Workflow
Caption: A plausible synthetic workflow for N-propylazetidine-1-carboxamide.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize N-propylazetidine-1-carboxamide from azetidine and propyl isocyanate.
Materials:
-
Azetidine
-
Propyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) in anhydrous THF or DCM.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add propyl isocyanate (1.0 equivalent) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-propylazetidine-1-carboxamide.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Potential Applications in Drug Discovery
The N-propylazetidine-1-carboxamide scaffold holds potential for the development of novel therapeutic agents across various disease areas. The azetidine ring can serve as a bioisosteric replacement for other cyclic or acyclic moieties to improve pharmacokinetic properties. The carboxamide group provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets.
Potential Therapeutic Areas for Exploration:
-
Central Nervous System (CNS) Disorders: The small, polar nature of the molecule may allow for blood-brain barrier penetration.
-
Oncology: Carboxamide derivatives have been explored as anticancer agents.
-
Infectious Diseases: The azetidine scaffold is present in some antibacterial agents.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for drug development. Standard protocols for measuring solubility and lipophilicity are described below.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of N-propylazetidine-1-carboxamide to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4 in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.
-
Reporting: Report the solubility in units of mg/mL or µg/mL.
Determination of Lipophilicity (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[9][10]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of N-propylazetidine-1-carboxamide in one of the pre-saturated solvents. Add an equal volume of the other pre-saturated solvent to a sealed container.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
N-propylazetidine-1-carboxamide represents a simple yet intriguing molecule within the broader class of azetidine derivatives. Its predicted physicochemical properties suggest good drug-like characteristics, making it a worthy candidate for further investigation. This technical guide has provided a comprehensive overview of its structure, predicted properties, and potential synthetic methodologies, aiming to facilitate future research and development efforts centered on this and related azetidine scaffolds. The exploration of such novel chemical entities is crucial for the continued advancement of medicinal chemistry and the discovery of new therapeutic agents.
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